2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluoromethyl group attached to an azetidine ring, which is further connected to a dimethylpyrimidinylamine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, a fluoromethyl-substituted precursor can undergo cyclization in the presence of a base to form the azetidine ring.
Attachment of the Pyrimidinylamine Moiety: The azetidine intermediate is then reacted with a pyrimidinylamine derivative. This step often requires the use of coupling reagents and catalysts to facilitate the formation of the desired product.
Dimethylation: The final step involves the dimethylation of the amine group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biological processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers explore its efficacy and safety as a drug candidate for various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine: This compound shares the azetidine ring and fluoromethyl group but differs in the attached moiety.
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol: Similar in structure but contains a hydroxyl group instead of the pyrimidinylamine moiety.
Uniqueness
2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to the combination of the azetidine ring, fluoromethyl group, and dimethylpyrimidinylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c1-14(2)9-3-4-12-10(13-9)15-6-8(5-11)7-15/h3-4,8H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUROHEBGMDZYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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